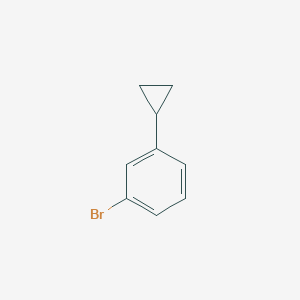
1-溴-3-环丙基苯
描述
1-Bromo-3-cyclopropylbenzene is an organic compound with the chemical formula C9H9Br . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular formula of 1-Bromo-3-cyclopropylbenzene is C9H9Br . The InChI string isInChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 . The Canonical SMILES string is C1CC1C2=CC(=CC=C2)Br . Physical And Chemical Properties Analysis
1-Bromo-3-cyclopropylbenzene is a solid . Its molecular weight is 197.07 g/mol . The computed properties include XLogP3-AA: 3.5, Hydrogen Bond Donor Count: 0, Hydrogen Bond Acceptor Count: 0, Rotatable Bond Count: 1, Exact Mass: 195.98876 g/mol, Monoisotopic Mass: 195.98876 g/mol, Topological Polar Surface Area: 0 Ų, Heavy Atom Count: 10, Formal Charge: 0 .科学研究应用
Organic Synthesis
1-Bromo-3-cyclopropylbenzene: is a valuable intermediate in organic synthesis. It can be used to introduce cyclopropyl groups into more complex molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The presence of both a bromine atom and a cyclopropyl group allows for a variety of chemical transformations, such as Suzuki coupling reactions, which can lead to the formation of biaryls, a structural motif commonly found in bioactive compounds .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-3-cyclopropylbenzene serves as a building block for the synthesis of various therapeutic agents. Its structure is often found in molecules with potential antiviral, anticancer, or antibacterial properties. Researchers utilize this compound to create analogs and derivatives that can be tested for biological activity and pharmacological efficacy .
Materials Science
The application of 1-Bromo-3-cyclopropylbenzene in materials science includes the development of new polymeric materials. The cyclopropyl group can impart rigidity to polymers, which is beneficial for creating materials with specific mechanical properties. Additionally, the bromine atom can be used for further functionalization or as a handle for cross-linking polymer chains .
Chemical Engineering
In chemical engineering, 1-Bromo-3-cyclopropylbenzene is used in process development and optimization. Its role in the synthesis of high-value chemicals necessitates the design of efficient and scalable processes. Engineers may work on reaction kinetics, purification methods, and safety assessments involving this compound to ensure industrial viability .
Environmental Science
Environmental scientists might investigate the breakdown products and environmental fate of 1-Bromo-3-cyclopropylbenzene . Understanding its behavior in the environment, including potential degradation pathways and the formation of byproducts, is crucial for assessing its environmental impact and for developing appropriate remediation strategies .
Biochemistry
In biochemistry, 1-Bromo-3-cyclopropylbenzene can be used to study enzyme-catalyzed reactions involving halogenated substrates. It can act as a substrate or inhibitor in enzymatic assays to elucidate mechanisms of action or to screen for enzyme activity. The compound’s reactivity also makes it a candidate for labeling biomolecules or for probing biological systems .
作用机制
安全和危害
属性
IUPAC Name |
1-bromo-3-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNVQYWODLZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391017 | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropylbenzene | |
CAS RN |
1798-85-2 | |
| Record name | 1-Bromo-3-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






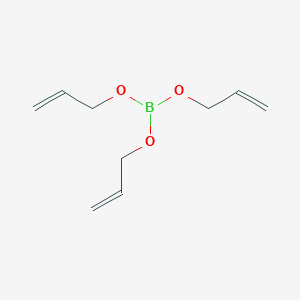
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

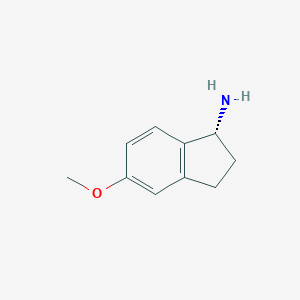
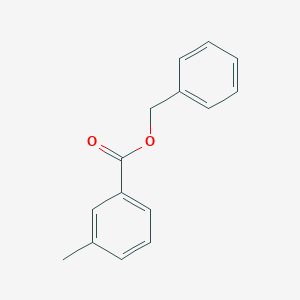
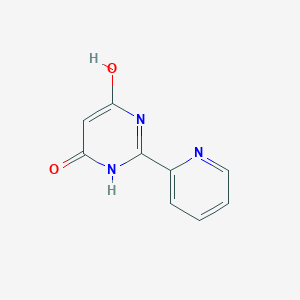
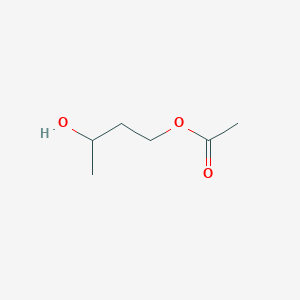

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)